molecular formula C13H16N2O2S2 B2897631 1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea CAS No. 2097871-97-9

1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea

Cat. No.: B2897631
CAS No.: 2097871-97-9
M. Wt: 296.4
InChI Key: STZVTJCLBNAKHP-UHFFFAOYSA-N
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Description

1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea is a compound that features a bithiophene moiety, which is a significant structural motif in organic electronics. The presence of the bithiophene unit imparts unique electronic properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

While the specific mechanism of action for “1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea” is not available, it’s worth noting that drugs generally act by binding to receptors in the body to bring about biochemical and physiological changes .

Safety and Hazards

The safety data sheet for 2,2’-Bithiophene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective clothing and eye protection, and used only in well-ventilated areas .

Future Directions

Research on 2,2’-Bithiophene and its derivatives is ongoing, with potential applications in organic semiconductors, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobithiophene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-ethyl-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-2-14-13(17)15-8-9(16)10-5-6-12(19-10)11-4-3-7-18-11/h3-7,9,16H,2,8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVTJCLBNAKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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